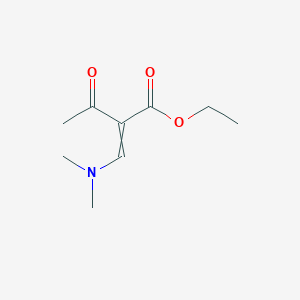

ethyl 2-acetyl-3-(dimethylamino)acrylate

描述

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4) is a specialized enamino ester with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . Structurally, it features a dimethylamino group at the β-position and an acetyl substituent at the α-position of the acrylate backbone. This compound is a yellow oil with a density of 1.038 g/cm³, a boiling point of 154°C (3 mmHg), and a refractive index of 1.463 . It is primarily used as a precursor in heterocyclic synthesis, particularly for constructing pyrazolone and pyridinone derivatives via cyclocondensation reactions .

属性

IUPAC Name |

ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal. The reaction typically occurs under mild conditions, often at room temperature, and involves the formation of a methylene bridge between the acetoacetate and the dimethylamino group.

Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-dimethylaminomethyleneacetoacetate involves the use of large-scale reactors where ethyl acetoacetate and dimethylformamide dimethyl acetal are mixed in the presence of a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The product is purified through distillation or recrystallization to obtain a high-purity compound .

化学反应分析

Esterification Reactions

EADMA undergoes esterification to form derivatives with modified physicochemical properties. For example:

-

Reaction with methanol in acidic conditions produces methyl esters, enhancing solubility in polar solvents.

-

Transesterification with higher alcohols (e.g., isopropyl) under reflux yields bulkier esters for specialized polymer applications .

Key Conditions :

-

Catalysts : H₂SO₄, HCl, or enzymatic catalysts.

-

Temperature : 60–100°C.

Michael Addition Reactions

The α,β-unsaturated carbonyl system in EADMA facilitates nucleophilic Michael additions, forming C–C bonds for heterocycle synthesis:

Example 1: Pyrrole Formation

-

EADMA reacts with primary amines (e.g., benzylamine) in ethanol under reflux, producing pyrrole derivatives via cyclization.

-

Reaction Equation :

Example 2: Pyridine Synthesis

-

Condensation with malononitrile in the presence of ammonium acetate yields substituted pyridines.

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | Pyrrole derivative | Ethanol, reflux, 12h | 75% |

| Malononitrile | Pyridine derivative | AcOH, NH₄OAc, 100°C, 6h | 68% |

Condensation Reactions

EADMA participates in alkali-catalyzed condensations to form polymeric structures or complex intermediates:

Application in Polymer Chemistry :

-

Condensation with diols (e.g., ethylene glycol) produces pH-responsive amphiphilic copolymers for drug delivery.

-

Key Properties :

-

Stimuli-Responsiveness : Degrades at pH < 6.5 (tumor microenvironment).

-

Loading Capacity : Up to 22% w/w for hydrophobic drugs.

-

Reaction Mechanism :

-

Deprotonation of EADMA’s α-hydrogen by alkali.

-

Nucleophilic attack by diol oxygen, forming ether linkages.

Comparative Analysis of Reaction Conditions

The reactivity of EADMA is influenced by solvent polarity, temperature, and catalysts:

| Reaction Type | Optimal Solvent | Temperature Range | Catalysts | Byproducts |

|---|---|---|---|---|

| Esterification | Toluene | 60–80°C | H₂SO₄ | H₂O |

| Michael Addition | Ethanol | 70–90°C | None | Ethanolate |

| Condensation | DMF | 100–120°C | K₂CO₃ | H₂O, CO₂ |

Stability and Reactivity Considerations

科学研究应用

Chemical Properties and Structure

EADMA has the molecular formula and is characterized by a colorless to pale red liquid form. It possesses a boiling point of approximately 174-175°C and a melting point of -12°C. The compound's unique structure, which includes both acetyl and dimethylamino groups, enhances its reactivity in various chemical processes.

Organic Synthesis

EADMA serves as an important intermediate in the synthesis of various organic compounds. It participates in:

- Esterification Reactions : EADMA can form esters, which are crucial in synthesizing more complex organic molecules.

- Michael Addition Reactions : It acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds.

Pharmaceuticals

EADMA is utilized as a synthetic precursor for several pharmaceutical compounds. Notably, it has been involved in the development of:

- Anticancer Agents : Derivatives synthesized from EADMA have shown antiproliferative activities against cancer cell lines.

- Pyrrolotriazine Derivatives : These compounds exhibit significant therapeutic potential, particularly in cancer treatment.

Polymer Chemistry

In polymer chemistry, EADMA is employed for:

- Synthesis of Amphiphilic Copolymers : These copolymers are used in drug delivery systems due to their ability to encapsulate bioactive agents.

- Polymeric Nanocarriers : EADMA-based nanocarriers enable controlled release of drugs responsive to stimuli such as pH and temperature.

Case Studies and Research Findings

Several studies have explored the biological activities associated with EADMA and its derivatives:

- Antioxidant Activity : A study published in Molecules demonstrated that novel pyrimidine acrylamides synthesized from EADMA exhibited significant inhibition of lipoxygenase, an enzyme involved in inflammatory processes.

- Anticancer Properties : Research focused on pyrrolotriazine derivatives synthesized from EADMA revealed promising results against various cancer cell lines, with IC₅₀ values indicating effective inhibition comparable to established anticancer agents.

作用机制

The mechanism of action of ethyl 2-dimethylaminomethyleneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic substitution and condensation reactions. The compound can also undergo tautomerization, which plays a role in its reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can modulate biological activity .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related acrylates and enamino esters to highlight differences in reactivity, physical properties, and applications.

Ethyl 2-Cyano-3-(Dimethylamino)acrylate (CAS: 16849-87-9)

- Molecular Formula : C₈H₁₂N₂O₂; MW : 168.20 .

- Key Differences: Replaces the acetyl group with a cyano substituent, enhancing electrophilicity at the β-carbon. Used in the synthesis of pyrazolo[1,5-a]pyrimidines without intermediate isolation . Lower molecular weight and density (1.12 g/cm³ estimated) compared to the acetyl derivative .

2-(Dimethylamino)ethyl Methacrylate (CAS: 2867-47-2)

- Molecular Formula: C₈H₁₅NO₂; MW: 157.21 .

- Key Differences :

Ethyl 4-(Dimethylamino)benzoate

- Key Differences: Aromatic ester with a dimethylamino group on the benzene ring. Demonstrates higher reactivity as a co-initiator in resin cements compared to aliphatic acrylates like 2-(dimethylamino)ethyl methacrylate .

Structural and Reactivity Comparison Table

生物活性

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EDMA) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and polymer science. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

EDMA has the molecular formula , appearing as a colorless to pale red liquid. It has a boiling point of approximately 174-175°C and a melting point of -12°C. The synthesis of EDMA typically involves a two-step process:

- Reaction with Dimethylformamide : 2-Acetyl ethyl acrylate reacts with dimethylformamide to yield ethyl 2-acetyl-3-(dimethylamino)propionate.

- Condensation Reaction : The product undergoes a condensation reaction catalyzed by alkali to form the final compound.

EDMA's biological activity can be attributed to its participation in various chemical reactions, notably:

- Esterification Reactions : Involved in forming esters, which are crucial for various biological processes.

- Michael Addition Reactions : Acts as a nucleophile in reactions with α,β-unsaturated carbonyl compounds, facilitating the synthesis of more complex molecules.

These mechanisms enable EDMA to serve as an intermediate in organic synthesis and polymer chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EDMA derivatives. For example, its role as a building block in the synthesis of pyrrolotriazine derivatives has shown promise in antiproliferative activity against cancer cell lines. The compound facilitates cyclization reactions that lead to the formation of biologically active intermediates.

Case Study: Pyrrolotriazine Derivatives

- Synthesis : EDMA reacts with 2-amino-2-cyanoacetamide to form ethyl 5-cyano-4-methylpyrrole-3-carboxylate.

- Biological Evaluation : These derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating that EDMA can contribute to the development of novel anticancer agents .

Antimicrobial Activity

EDMA has also demonstrated antimicrobial properties against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 2 mg/mL |

| Salmonella gallinarum | 0.125 mg/mL |

| Listeria monocytogenes | 0.5 mg/mL |

These findings suggest that EDMA derivatives could be explored further for their potential as antimicrobial agents .

Applications in Polymer Chemistry

EDMA is utilized in polymer chemistry for synthesizing amphiphilic copolymers and polymeric nanocarriers for drug delivery systems. These nanocarriers can be engineered for controlled release of bioactive agents, responsive to stimuli such as UV light, temperature, and pH .

Comparative Analysis with Similar Compounds

EDMA can be compared with other similar compounds like ethyl 3-(dimethylamino)acrylate and 2-acetyl-3-(dimethylamino)acrylic acid ethyl ester. While they share some applications in organic synthesis and pharmaceuticals, EDMA's unique structure allows for specific reactivity and versatility in forming complex molecules .

常见问题

Q. How can machine learning optimize its synthesis or application in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。